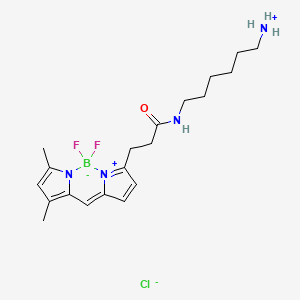

BDP FL amine

Description

Significance of Boron-Dipyrromethene (BODIPY) Fluorophores in Contemporary Research

Boron-dipyrromethene (BODIPY) dyes, first synthesized in 1968, are a class of organic fluorophores that have garnered substantial attention in various scientific disciplines. nih.gov Their core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, provides a versatile platform that can be chemically modified to tune its properties. mdpi.com This adaptability allows for the creation of a wide array of fluorescent probes with tailored absorption and emission spectra, spanning the visible to the near-infrared (NIR) regions. nih.govthermofisher.com

The significance of BODIPY fluorophores in modern research stems from their exceptional photophysical characteristics. They typically exhibit high fluorescence quantum yields, often approaching 100%, sharp absorption and emission peaks, high molar absorption coefficients, and excellent photostability. chinesechemsoc.org Unlike many other fluorescent dyes, the spectral properties of BODIPY dyes are often insensitive to the polarity of their environment and to pH changes, which is a significant advantage in complex biological systems. thermofisher.commdpi.com These properties make them ideal candidates for a multitude of applications, including:

Bioimaging: BODIPY derivatives are extensively used for imaging cellular structures and processes. nih.gov Their cell permeability and bright fluorescence allow for the precise labeling and tracking of lipids, proteins, nucleic acids, and other biomolecules in living cells. mdpi.comnih.gov

Fluorescent Sensing: The sensitivity of their fluorescence to specific analytes has led to the development of BODIPY-based sensors for metal ions, pH, reactive oxygen species, and enzymatic activity. nih.gov

Photodynamic Therapy (PDT): Certain BODIPY derivatives can act as photosensitizers, generating cytotoxic reactive oxygen species upon light activation, which offers a promising approach for targeted cancer therapy. mdpi.comchinesechemsoc.org

Materials Science: The unique optical properties of BODIPY dyes have been harnessed in the development of optoelectronic devices like organic light-emitting diodes (OLEDs) and in materials for solar cells.

The continuous development of new BODIPY derivatives expands their utility, solidifying their role as a cornerstone of fluorescence-based research. nih.govmdpi.com

Foundational Role of BDP FL Amine as a Reactive Fluorophore Building Block

This compound is a specific derivative of the BODIPY family that contains a reactive primary amine group. broadpharm.comchemicalbook.com This amine functionality is key to its role as a foundational building block in bioconjugation and materials synthesis. The primary amine group can readily react with a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., NHS esters), to form stable amide bonds. broadpharm.combroadpharm.commedchemexpress.com

This reactivity allows researchers to covalently attach the highly fluorescent and photostable BDP FL core to a wide range of target molecules, including:

Proteins and peptides. medchemexpress.com

Nucleic acids and oligonucleotides.

Lipids.

Small molecule drugs and ligands. rsc.org

Polymers and nanoparticles.

By serving as a linker, this compound enables the creation of customized fluorescent probes where the BDP FL moiety acts as a reporter. broadpharm.commedchemexpress.com For instance, by conjugating this compound to a specific antibody, researchers can create an immunofluorescent agent to visualize the location of a particular protein within a cell. Similarly, attaching it to a drug molecule allows for the tracking of the drug's distribution and localization. The synthesis of such probes often involves straightforward coupling reactions, making this compound an accessible and versatile tool for researchers across different disciplines. rsc.org

Fundamental Advantages of BDP FL Fluorophores in Fluorescent Probe Design and Research Applications

The BDP FL fluorophore, and by extension probes derived from this compound, offers several distinct advantages over traditional fluorescent dyes like fluorescein (B123965) (FAM). thermofisher.comlumiprobe.com These advantages make it a preferred choice for many demanding fluorescence applications, particularly in microscopy and fluorescence polarization assays. thermofisher.comlumiprobe.com

Key advantages include:

High Fluorescence Quantum Yield: BDP FL exhibits a very high quantum yield, often approaching 0.97, which means it efficiently converts absorbed light into emitted fluorescent light, resulting in a brighter signal. broadpharm.comaip.org This high efficiency is largely maintained even when conjugated to other molecules and in aqueous environments. thermofisher.com

High Photostability: BDP FL is significantly more resistant to photobleaching (fading upon exposure to light) than fluorescein. lumiprobe.comlumiprobe.com This allows for longer observation times and more intense illumination in fluorescence microscopy without rapid signal loss.

Narrow Emission Spectra: The fluorescence emission of BDP FL is confined to a relatively narrow band of wavelengths. thermofisher.comlumiprobe.com This leads to a higher peak intensity and reduces spectral overlap (crosstalk) in multicolor imaging experiments, where multiple fluorophores are used simultaneously.

Insensitivity to pH: Unlike fluorescein, the fluorescence of BDP FL is not significantly affected by changes in pH over the physiological range. thermofisher.com This provides a more stable and reliable signal in the varying microenvironments within living cells.

Small Stokes Shift: BDP FL has a relatively small Stokes shift, which is the difference between the peak absorption and peak emission wavelengths (typically around 6 nm). broadpharm.comaip.org

Electrical Neutrality: The BDP FL chromophore is electrically neutral, which tends to minimize perturbations to the function of the biomolecule to which it is attached. thermofisher.com

These properties collectively contribute to a higher signal-to-noise ratio and greater detection sensitivity, making BDP FL-based probes powerful tools for high-resolution imaging and quantitative assays. thermofisher.com

Data Tables

Table 1: Photophysical Properties of this compound

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 503 nm | broadpharm.combroadpharm.com |

| Emission Maximum (λem) | 509 nm | broadpharm.combroadpharm.com |

| Molar Extinction Coefficient (ε) | 80,000 cm⁻¹M⁻¹ | broadpharm.combroadpharm.com |

| Fluorescence Quantum Yield (Φ) | 0.97 | broadpharm.com |

| Stokes Shift | 6 nm | broadpharm.comaip.org |

| Recommended Filter Set | FAM / Fluorescein | broadpharm.comlumiprobe.com |

Table 2: Compound Names Mentioned in this Article

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl (ethylenediamine) |

| BODIPY | Boron-dipyrromethene |

| BDP FL | BODIPY FL |

| FAM | Fluorescein |

| NHS Ester | N-Hydroxysuccinimide ester |

| OLEDs | Organic Light-Emitting Diodes |

| PDT | Photodynamic Therapy |

| BDP TMR | BODIPY TMR |

| BDP TR | BODIPY TR |

| BDP 581/591 | BODIPY 581/591 |

Structure

2D Structure

Properties

IUPAC Name |

6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]hexylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29BF2N4O.ClH/c1-15-13-16(2)26-19(15)14-18-8-7-17(27(18)21(26,22)23)9-10-20(28)25-12-6-4-3-5-11-24;/h7-8,13-14H,3-6,9-12,24H2,1-2H3,(H,25,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXOISGBDDZJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCCCCC[NH3+])C)C)(F)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30BClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Bdp Fl Amine Conjugates

Amine-Reactive Chemistry for Covalent Conjugation of BDP FL Amine

The primary amine of this compound is nucleophilic and readily participates in reactions with electrophilic functional groups, most commonly to form stable amide bonds. This reactivity is the foundation for its most widespread conjugation applications.

A prevalent strategy for conjugating this compound to biomolecules is through the formation of an amide bond with a carboxylic acid group. This reaction does not proceed spontaneously but is efficiently mediated by carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. biotium.com This intermediate is susceptible to hydrolysis, which can lower conjugation efficiency. To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. thermofisher.com This semi-stable ester then efficiently reacts with the primary amine of this compound to create a stable amide linkage. biotium.com

The two-step EDC/NHS coupling process is advantageous as it allows for the activation of the carboxyl-containing molecule first, followed by the introduction of the amine-containing dye, which can improve reaction control and specificity. thermofisher.com The reaction is typically performed in a slightly acidic to neutral pH range (pH 5-7.5) for the activation step, followed by an adjustment to a more alkaline pH (7.2-8.5) for the reaction with the amine. thermofisher.combroadpharm.com

Table 2.1.1: General Protocol for EDC/NHS Coupling

| Step | Procedure | Purpose |

| 1. Activation | Dissolve the carboxyl-containing molecule in an appropriate buffer (e.g., MES buffer, pH 5-6). Add EDC and NHS. Incubate for ~15 minutes. | To activate carboxylic acid groups, forming semi-stable NHS esters. thermofisher.com |

| 2. Quenching (Optional) | Add a thiol-containing compound like 2-mercaptoethanol (B42355) to quench unreacted EDC. thermofisher.com | To prevent side reactions of EDC with the subsequently added amine compound. |

| 3. Conjugation | Adjust pH to 7.2-8.5. Add this compound to the activated molecule solution. Incubate for ~2 hours to overnight. | To allow the nucleophilic amine of BDP FL to react with the NHS ester, forming a stable amide bond. broadpharm.com |

| 4. Purification | Remove unreacted dye and byproducts via dialysis, size-exclusion chromatography, or other appropriate methods. | To isolate the purified BDP FL-labeled conjugate. |

This compound can be directly conjugated to molecules that have been pre-functionalized with an activated ester, most commonly an NHS ester. medchemexpress.combroadpharm.com This is a highly efficient and widely used method for labeling proteins and peptides, as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group can be targeted. nih.gov The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS as a byproduct. thermofisher.com

The reaction is typically carried out in a buffer at a pH of 8.3-8.5. lumiprobe.com This pH represents a compromise: it is high enough to deprotonate the primary amine, increasing its nucleophilicity, but not so high as to cause rapid hydrolysis of the NHS ester, which competes with the desired amine reaction. thermofisher.comlumiprobe.com The presence of primary amine-containing buffers, such as Tris, should be avoided as they can compete for reaction with the NHS ester. lumiprobe.com

Beyond activated esters, the primary amine can also react with other carbonyl groups, such as aldehydes and ketones, through reductive amination. This reaction forms an initial imine or Schiff base, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

Amide Bond Formation via Carbodiimide-Mediated Coupling (e.g., EDC/NHS Chemistry)

Design and Synthesis of this compound Derivatives for Enhanced Functionality

The core BDP FL structure can be synthetically modified to create derivatives with enhanced properties or new functionalities. The synthesis of the BODIPY core generally involves the condensation of pyrrole (B145914) derivatives followed by complexation with a boron source like boron trifluoride diethyl etherate (BF₃·(C₂H₅)₂O). colab.ws Functional groups can be introduced either before or after the formation of the dipyrromethene scaffold.

For this compound, a common synthetic route involves creating a BDP FL core with a carboxylic acid handle, which is then coupled to a diamine linker, leaving one terminal amine free. This approach allows for the insertion of linkers with varying lengths and properties.

Examples of derivatives designed for enhanced functionality include:

PEGylated Derivatives: Incorporating polyethylene (B3416737) glycol (PEG) linkers, such as in BDP FL-PEG4-amine, increases the hydrophilicity and aqueous solubility of the dye. broadpharm.com This can be crucial for preventing aggregation and improving the biocompatibility of the resulting conjugates.

Hydrazone Derivatives: The BDP core can be modified to include a hydrazine (B178648) group. nih.gov BDP-hydrazines are often weakly fluorescent but become highly fluorescent upon reaction with aldehydes or ketones to form a hydrazone. This "turn-on" fluorescence mechanism is ideal for specifically labeling molecules containing carbonyl groups, such as proteins modified to carry an unnatural formyltyrosine amino acid. nih.gov

Click-Ready Derivatives: As mentioned previously, the synthesis of azide (B81097) or cyclooctyne (B158145) derivatives (e.g., BDP FL DBCO) equips the fluorophore with orthogonal reactivity for click chemistry protocols, enabling highly specific labeling in complex biological systems. axispharm.com

Development of Polyethylene Glycol (PEG) Linkers for Improved Solubility and Biocompatibility

A significant challenge in the application of hydrophobic fluorophores like BODIPY dyes in biological systems is their limited aqueous solubility. nih.gov To address this, polyethylene glycol (PEG) chains are frequently incorporated into the dye structure. The attachment of hydrophilic PEG linkers to the BDP FL core dramatically enhances water solubility and has been shown to improve the biocompatibility of the resulting conjugates. mdpi.comlumiprobe.com

The synthesis often involves conjugating PEG chains of varying lengths (e.g., PEG4, PEG8) to the BODIPY fluorophore. biomedgrid.combroadpharm.com These linkers can be attached at different positions on the BODIPY core, such as the meso-aryl position or directly to the boron center. biomedgrid.com The primary amine group on BDP FL-PEG-amine constructs provides a reactive handle for further conjugation to biomolecules via reactions with carboxylic acids or activated esters. broadpharm.com

| Compound | Substituent | Log P Value | Reference |

|---|---|---|---|

| NMP14 | Lipophilic N-propargyl | 3.14 ± 0.18 | nih.gov |

| NMP13 | Short PEG chain | 1.80 ± 0.05 | nih.gov |

Engineering of Photo-Uncaging Systems Incorporating this compound

Photo-uncaging systems utilize light to trigger the cleavage of a photolabile bond, allowing for the controlled release of a specific molecule in a defined time and space. nih.gov this compound and its derivatives are excellent candidates for constructing such systems due to their high molar absorptivity and photostability, which allow them to act as efficient light-harvesting chromophores. nih.gov

The core components of these systems are the BDP FL chromophore, a photolabile protecting group (PPG) or linker, and the "caged" molecule of interest. nih.gov Upon irradiation with light of a specific wavelength, the BDP FL core absorbs the photon energy, which initiates the cleavage of the photolabile linker, thereby releasing the active molecule. nih.gov

Several photolabile linkers have been successfully integrated with BODIPY dyes. The 2-nitrobenzyl group is a well-established photocleavable linker that can connect a fluorophore to a molecule like DNA, with cleavage induced by UV light (around 340-350 nm). pnas.orgidtdna.com More recently, systems have been developed to be responsive to longer, less phototoxic wavelengths. For example, a far-red BODIPY-based oxime ester was designed to release carboxylic acids upon irradiation with low-power red LED light. nih.gov Another innovative strategy involves using platinum(IV) complexes as a linker. In this system, an azide-bearing Pt(IV) moiety protects an amine-containing molecule (such as a BODIPY reporter) via a carbamate (B1207046) linkage. Light exposure drives the photoreduction of the Pt(IV) linker, triggering the release of the cargo molecule. nih.gov

| Chromophore | Photolabile Linker Type | Released Cargo Type | Activation Light | Reference |

|---|---|---|---|---|

| Far-red BODIPY | Oxime ester | Carboxylic Acids (e.g., Valproic Acid) | Far-red | nih.gov |

| BODIPY | Pt(IV) carbamate | Amine-containing reporters | Visible to NIR | nih.gov |

| Fluorescein (B123965) (paradigm) | 2-Nitrobenzyl | Fluorophore from DNA | UV (~340 nm) | pnas.org |

Rational Design of BDP FL Derivatives for Tuned Spectral Properties and Environmental Sensitivity

The exceptional tunability of the BODIPY core allows for the rational design of derivatives with tailored spectral properties and sensitivities to their local environment. nih.govresearchgate.net By strategically adding various functional groups at different positions of the BDP FL structure, researchers can fine-tune its absorption and emission wavelengths. nih.govresearchgate.net

The photophysical properties of BODIPY dyes are dictated by the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Chemical modifications that alter this energy gap can produce significant spectral shifts. A simple model has been introduced to rationalize these shifts by considering the electron-donating or electron-withdrawing character of substituents at each position. rsc.org

Substitution at the meso-position (C8): Introducing electron-donating groups like OMe at this position can lead to a red-shift in the absorption spectrum. rsc.org Conversely, substitution with sterically hindered amines can disrupt the planarity of the BODIPY core, leading to lower fluorescence quantum yields due to intramolecular charge transfer (ICT). colab.ws

Substitution at the 3 and 5-positions: Halogenation (e.g., with Cl, Br, I) at these positions can also shift the spectral properties. rsc.org Extending the π-conjugation by adding ethylene-bridged pyrrole units at the 3- and 5-positions has been shown to shift absorption and emission maxima by over 200 nm into the near-infrared (NIR) region. nih.gov

Environmental Sensitivity: The fluorescence of BDP FL derivatives can be engineered to be sensitive to environmental factors like polarity and viscosity. researchgate.net For instance, the introduction of an amino group can induce ICT processes that are highly sensitive to solvent polarity, causing the dye to be fluorescent in non-polar media and quenched in polar environments. colab.ws This "Off-On" switching behavior is valuable for creating sensors that report on changes in their microenvironment. researchgate.net

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| Amino (8-AB) | C8 (meso) | Blue-shift of absorption/emission (Abs: 399 nm, Em: 437.5 nm) | researchgate.net |

| Methoxy (OMe) | C8 (meso) | Red-shift of absorption | rsc.org |

| Aryl group | Various | Bathochromic (red) shift in absorption spectra | researchgate.net |

| Ethylene-bridged pyrrole | C3, C5 | Large red-shift (>200 nm) to NIR region (Abs: ~697 nm, Em: ~721 nm) | nih.gov |

Advanced Research Applications of Bdp Fl Amine Based Probes in Chemical and Biological Systems

Molecular and Cellular Imaging with BDP FL Amine Conjugates

The outstanding photophysical characteristics of the BDP FL fluorophore make it a preferred choice for molecular and cellular imaging. Its resistance to photobleaching allows for prolonged and intensive imaging sessions, while its bright signal provides high contrast and signal-to-noise ratios, crucial for visualizing intricate biological processes. axispharm.comnih.gov

High-Resolution Fluorescence Microscopy for Subcellular Visualization

This compound conjugates are extensively used in high-resolution fluorescence microscopy to visualize subcellular structures with remarkable clarity. The dye's narrow absorption and emission peaks reduce spectral overlap or "crosstalk" in multicolor imaging experiments, enhancing signal clarity. axispharm.com This characteristic is particularly advantageous for resolving fine details within crowded cellular environments. Compared to older green dyes like fluorescein (B123965) (FAM), BDP FL is significantly more photostable and typically provides a higher quantum yield in its conjugated form, ensuring more consistent and brighter signals during long-term imaging experiments required for high-resolution techniques. lumiprobe.commedkoo.com

Targeted Imaging of Specific Organelles (e.g., Endoplasmic Reticulum, Lysosomes, Lipid Droplets)

A key application of this compound is in the creation of fluorescent probes designed to target specific organelles. By conjugating the BDP FL fluorophore to molecules with high affinity for particular subcellular compartments, researchers can selectively illuminate and study these structures. nih.gov

Endoplasmic Reticulum (ER) and Mitochondria: Research has demonstrated the development of dual organelle-targeted probes by modifying the BDP FL core. For instance, probes incorporating a thiourea (B124793) fragment have been shown to localize within both the mitochondria and the ER. chemrxiv.org Confocal fluorescence imaging using these BDP FL-based probes allows for the clear visualization and colocalization analysis of these essential organelles. chemrxiv.org

Lysosomes: The acidic environment of lysosomes can be targeted by modifying probes with lipophilic amine groups. nih.gov BODIPY derivatives have been developed as pH-sensitive probes that exhibit enhanced fluorescence in the acidic lumen of lysosomes, enabling their specific imaging. nih.gov

Lipid Droplets: The nonpolar, lipophilic nature of the BODIPY core makes it inherently suitable for staining lipid-rich structures. axispharm.com BDP-based dyes are commonly used as lipid stains to visualize lipid droplets, which are crucial organelles for energy storage and lipid metabolism. targetmol.com

| Targeted Organelle | Targeting Strategy Example | Fluorophore |

| Mitochondria & ER | Conjugation with a thioureidobenzenesulfonamide moiety. chemrxiv.org | BDP FL |

| Lysosomes | Modification with lipophilic amines or pH-activatable groups. nih.govnih.gov | BODIPY derivative |

| Lipid Droplets | Utilization of the inherent lipophilic nature of the dye core. axispharm.comtargetmol.com | BDP derivative |

| This table summarizes strategies for targeting specific organelles using BDP FL and related BODIPY probes. |

Live-Cell Tracking and Real-Time Dynamic Studies of Biomolecules

The ability of BDP FL conjugates to permeate live cells makes them invaluable for real-time dynamic studies. thermofisher.commedchemexpress.com Their high photostability is critical for time-lapse microscopy, allowing researchers to track the movement and interactions of labeled biomolecules over extended periods without significant signal loss. axispharm.com Applications include labeling azide-functionalized molecules within living cells for fluorescence imaging and precisely tagging proteins or nucleic acids to monitor their localization and dynamics in response to various stimuli. nih.govaxispharm.com

Application in Multiphoton Excitation Microscopy

BDP FL and other BODIPY dyes are well-suited for two-photon excitation (TPE) microscopy. nih.gov This advanced imaging technique utilizes the simultaneous absorption of two lower-energy photons to excite the fluorophore, which offers advantages for imaging deep within scattering tissues. BODIPY dyes possess a large two-photon absorption cross-section, meaning they can be efficiently excited. lumiprobe.cominterchim.fr TPE microscopy using BDP FL probes allows for reduced phototoxicity and photobleaching outside the focal plane, enabling high-resolution imaging of dynamic processes in their native biological context, such as within a living animal. nih.gov

Investigation of Biomolecular Interactions and Dynamics

Beyond imaging, this compound is a powerful tool for quantitatively analyzing molecular interactions and dynamics. Its stable and bright fluorescence provides a sensitive signal for various assay formats.

Labeling and Analysis of Proteins and Peptides with this compound

The primary amine group of this compound and the amine-reactive nature of its derivatives, such as BDP FL NHS ester, make them ideal reagents for labeling proteins and peptides. lumiprobe.combroadpharm.com The NHS ester readily reacts with primary amines (e.g., the N-terminus or the side chain of lysine (B10760008) residues) on proteins to form stable amide bonds. fishersci.com this compound itself can be conjugated to proteins via their carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry (EDC/NHS). rsc.org

Once conjugated to a protein or peptide, the BDP FL tag can be used to:

Quantify labeling: The fluorescence intensity can be used to determine the concentration of the labeled protein. A recent study used this compound to quantify the number of accessible reactive groups on the surface of nanoparticles by creating a titration curve based on fluorescence. rsc.org

Analyze interactions: Changes in the fluorescence properties of the BDP FL tag upon binding to another molecule can be monitored. For example, it is used in fluorescence polarization assays to study protein-ligand interactions. thermofisher.cominterchim.fr In this technique, the change in the tumbling rate of the labeled molecule upon binding to a larger partner results in a measurable change in the polarization of the emitted fluorescence. thermofisher.com

Visualize proteins: Labeled proteins can be visualized in various assays, including gel electrophoresis and microscopy.

Fluorescent Tagging of Nucleic Acids for Molecular Biology Research

This compound and its derivatives have emerged as valuable tools for the fluorescent labeling of nucleic acids, enabling a wide range of applications in molecular biology. Their bright, photostable fluorescence and relative insensitivity to environmental factors make them a superior alternative to traditional dyes like fluorescein. lumiprobe.comaip.org Amine-reactive derivatives of BDP FL can be readily conjugated to amine-modified oligonucleotides. thermofisher.com This is particularly useful for labeling the 5' end of DNA probes.

BDP FL-labeled oligonucleotides have been successfully employed in various analytical techniques. For instance, they are utilized in automated DNA sequencing, where the minimal effect of the dye on the electrophoretic mobility of the DNA fragments is a significant advantage. thermofisher.com Furthermore, the fluorescence of BDP FL can be quenched by guanine (B1146940) residues in a sequence-specific manner, a property that has been harnessed for the quantitative detection of specific DNA and RNA molecules. medchemexpress.commedchemexpress.com This makes BDP FL-labeled probes and primers powerful reagents for applications such as PCR-based quantification. medchemexpress.com

The versatility of BDP FL extends to its use in capillary electrophoresis with laser-induced fluorescence (CE-LIF), a high-sensitivity technique for analyzing DNA damage and genomic DNA methylation. medchemexpress.com By labeling deoxynucleotides with BDP FL-EDA, an aliphatic amine analog, researchers can achieve quantitative analysis of both modified and unmodified nucleotides. medchemexpress.com

Table 1: Applications of this compound in Nucleic Acid Research

| Application | Description | Key Advantages of BDP FL |

| DNA Sequencing | Labeling of DNA fragments for automated sequencing. | Minimal impact on electrophoretic mobility, narrow emission bandwidth. thermofisher.com |

| Quantitative DNA/RNA Detection | Use of labeled probes where fluorescence is quenched upon hybridization. | Guanine quenching effect allows for specific quantification. medchemexpress.commedchemexpress.com |

| Capillary Electrophoresis (CE-LIF) | Detection of modified and unmodified deoxynucleotides. | High sensitivity for analyzing DNA damage and methylation. medchemexpress.com |

| General Nucleic Acid Labeling | Fluorescent tagging of amine-modified oligonucleotides. | Bright, photostable signal for various imaging and detection methods. thermofisher.comaxispharm.com |

Characterization of Lipid Metabolism and Membrane Surface Recognition

The lipophilic nature of the BDP FL core makes it an exceptional tool for studying lipid biology. thermofisher.com BDP FL-conjugated fatty acids and other lipid analogs are readily taken up by cells and incorporated into cellular membranes and lipid droplets, closely mimicking the behavior of their natural counterparts. medchemexpress.comthermofisher.com This has enabled detailed investigations into lipid trafficking, metabolism, and storage.

BDP FL-labeled fatty acids have been used to visualize the accumulation of neutral lipids in cytoplasmic lipid droplets. thermofisher.com The dye's fluorescence properties can even report on the local concentration of the labeled lipid, as high concentrations within lipid droplets can lead to a red-shift in the emission spectrum due to excimer formation. thermofisher.com This phenomenon provides a dynamic way to visualize and quantify lipid distribution in living cells. medchemexpress.com Probes like BODIPY 493/503, a BDP dye, are specifically used to stain these lipid droplets. medchemexpress.comlumiprobe.com

In the context of membrane biology, BDP FL-labeled phospholipids (B1166683) are invaluable for studying membrane structure and dynamics. For example, BDP FL DHPE, a fluorescent phospholipid analog, has been used to investigate membrane surface interactions and membrane fusion events. thermofisher.com By attaching the BDP FL fluorophore to the headgroup of a phospholipid, researchers can create probes to study molecular recognition at the membrane surface. thermofisher.com Furthermore, BDP FL-labeled sphingolipids are widely used to track their internalization, transport, and sorting through various cellular organelles, providing insights into the complex pathways of sphingolipid metabolism and endocytosis. medchemexpress.com

Table 2: BDP FL-Based Probes in Lipid and Membrane Research

| Probe Type | Research Application | Findings |

| BDP FL-Fatty Acids | Lipid metabolism and storage | Mimic natural fatty acids, accumulate in lipid droplets, allow for visualization of lipid trafficking. medchemexpress.comthermofisher.com |

| BDP FL-Phospholipids (e.g., BDP FL DHPE) | Membrane dynamics and surface recognition | Used to study membrane fusion and interactions at the membrane surface. thermofisher.com |

| BDP FL-Sphingolipids | Sphingolipid trafficking and metabolism | Enable tracking of internalization and transport through endocytic pathways. medchemexpress.com |

| BODIPY 493/503 | Lipid droplet staining | Specifically labels and visualizes neutral lipid stores within cells. medchemexpress.comlumiprobe.com |

Study of Receptor-Mediated Uptake and Intracellular Transport Mechanisms

This compound serves as a powerful fluorescent tag for monitoring the internalization and subsequent intracellular trafficking of molecules via receptor-mediated endocytosis. By conjugating BDP FL to ligands that bind to specific cell surface receptors, researchers can visualize and quantify the entire endocytic pathway.

A notable example involves the use of BDP FL to track the fate of antibodies targeting cell-surface receptors. In one study, antibodies against the transferrin receptor and the hyaluronan receptor were dual-labeled with BDP FL and a specialized sensor. nih.gov The BDP FL signal was used to detect the presence of the antibody on the cell, allowing for the normalization of the sensor's signal, which reported on the antibody's specific intracellular location. nih.gov This approach enabled the quantitative analysis of how these different antibodies are sorted into distinct compartments following endocytosis. nih.gov

The utility of BDP FL extends to labeling a variety of biomolecules to study their uptake. For instance, BDP FL-conjugated monoterpenes have been shown to rapidly penetrate bacterial and fungal cells, while labeled sphingolipids are used to investigate their endocytosis in mammalian cells. medchemexpress.commedchemexpress.com Furthermore, BDP FL has been attached to ryanodine (B192298) and thapsigargin (B1683126) to study the subcellular localization of their respective receptor targets, the ryanodine receptor and SERCA pumps. acs.org These studies highlight the versatility of BDP FL in elucidating the mechanisms of how cells internalize and process extracellular signals and nutrients.

Quantitative Assays and Sensing Platforms Utilizing this compound

Implementation of Fluorescence Resonance Energy Transfer (FRET) Assays for Proximity Sensing

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances and detecting molecular interactions. BDP FL is an excellent FRET donor for various acceptor fluorophores due to its high quantum yield and significant spectral overlap with the absorption spectra of suitable acceptors. lumiprobe.comnih.gov

BDP FL has been incorporated into FRET-based biosensors to monitor dynamic biological processes. For example, BDP FL has been used as the donor in BRET (Bioluminescence Resonance Energy Transfer) biosensors designed to study the conformational changes in G protein-coupled receptors (GPCRs) like the Frizzled receptors upon ligand binding. nih.gov In these sensors, the energy transfer occurs between an N-terminally fused Nanoluciferase (the bioluminescent donor) and a BDP FL molecule (the fluorescent acceptor) incorporated at a specific site in the receptor. Changes in the receptor's conformation upon activation lead to a change in the BRET signal. nih.gov

The development of plasmon-enhanced FRET (PE-FRET) biosensors has further improved the sensitivity of detection. In such systems, plasmonic nanostructures can be used to enhance the FRET efficiency between a donor-acceptor pair, such as BDP-FL and Cy5. researchgate.net This approach has been applied to the ultrasensitive detection of DNA hybridization. researchgate.net These examples underscore the utility of BDP FL in constructing sophisticated FRET-based assays for studying molecular dynamics and interactions with high sensitivity. nih.gov

Application in Fluorescence Polarization (FP) Assays for Ligand-Binding Affinity Determination

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to study molecular binding events in real-time. The principle of FP relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. BDP FL and its derivatives are particularly well-suited for FP assays. lumiprobe.comantibodies.com This is due to their high fluorescence quantum yield and relatively long fluorescence lifetime, which are critical for achieving a large dynamic range in FP measurements. thermofisher.comlumiprobe.com

The borondipyrromethene core of BDP dyes provides a rigid structure that, when conjugated to a small molecule (the tracer), results in a low polarization value. lumiprobe.com Upon binding to a larger molecule, such as a protein or antibody, the tumbling rate of the tracer slows down significantly, leading to a high polarization value. This change in polarization can be used to determine binding affinities and screen for inhibitors of molecular interactions.

BDP FL-based tracers have been developed for various targets. For instance, BDP 581/591, a related BODIPY dye, can be used to construct tracers for fluorescence polarization assays. medchemexpress.com The high brightness and photostability of BDP dyes make them reliable probes for these assays, enabling sensitive detection of binding between molecules. antibodies.comlumiprobe.com

Table 3: Characteristics of BDP FL for Fluorescence Polarization Assays

| Property | Advantage for FP Assays | Reference |

| High Quantum Yield | Provides a strong fluorescence signal, enhancing sensitivity. | aip.organtibodies.com |

| Long Fluorescence Lifetime | Allows for a larger window to measure polarization changes, increasing the dynamic range. | thermofisher.comlumiprobe.com |

| Photostability | Ensures stable and reproducible measurements over time. | lumiprobe.comantibodies.com |

| Rigid Structure | Contributes to a significant change in polarization upon binding. | lumiprobe.com |

Development of Environmentally Responsive this compound Sensors (e.g., for pH, Specific Ions, Amines)

The versatile chemistry of the BODIPY scaffold allows for the design of environmentally responsive fluorescent sensors that signal the presence of specific analytes, including changes in pH and the concentration of ions or amines.

pH Sensing: BDP FL-based probes can be engineered to act as pH indicators. The fluorescence of certain BODIPY derivatives is sensitive to pH changes, often through a photoinduced electron transfer (PET) mechanism. nih.govnih.gov For example, green-emitting pH-responsive nanogels incorporating BDP FL have been developed to report on environmental pH changes within hydrogels, demonstrating their utility as versatile sensing nanoprobes. lumiprobe.com However, it is crucial to note that the local environment can significantly affect the apparent pKa of these dyes. Studies have shown that the fluorescence of some pH-sensitive BODIPY dyes can be "turned on" by incorporation into hydrophobic environments like cellular membranes, independent of the ambient pH. nih.govnih.gov

Ion Sensing: The BODIPY framework can be functionalized with specific chelating moieties to create sensors for metal ions. By conjugating a BODIPY dye to a receptor that selectively binds a particular ion, the fluorescence properties of the dye can be modulated upon ion binding. For instance, BODIPY-based sensors have been successfully developed for detecting biologically important metal ions such as zinc and copper. While specific examples for this compound are less common, the principle is broadly applicable. For example, a fluorescent sensor for ammonium (B1175870) ions (NH₄⁺) has been developed using a different fluorescent indicator within a specialized sensing matrix, demonstrating a strategy that could be adapted for BODIPY-based probes. broadpharm.com

Amine Sensing: this compound itself, or derivatives thereof, can be used in the development of sensors for other amines. The primary amine group on this compound allows it to be a building block for more complex sensor molecules. medchemexpress.commdpi.com For example, novel polyamine probes based on BODIPY-FL have been synthesized to analyze the activity of the mammalian polyamine transport system. These probes, where polyamines are conjugated to BODIPY-FL via different linkers, act as substrates for polyamine transporters, and their uptake can be monitored by fluorescence, providing a quantitative measure of transporter activity.

High-Throughput Screening (HTS) of Molecular Interactions with this compound Probes

The unique photophysical properties of this compound, such as its high fluorescence quantum yield, sharp emission spectrum, and environmental sensitivity, make it an exceptional tool for high-throughput screening (HTS) of molecular interactions. broadpharm.comresearchgate.net Its primary amine group allows for straightforward conjugation to a wide array of molecules, creating specific fluorescent probes that can report on binding events. broadpharm.com One of the most powerful HTS techniques utilizing such probes is Fluorescence Polarization (FP).

FP is a solution-based, homogeneous technique that measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner. When a small, this compound-labeled molecule (the probe) is unbound in solution, it rotates rapidly, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to a much larger molecule (e.g., a protein or nucleic acid), its rotation slows significantly, and the emitted light remains highly polarized. This change in polarization is directly proportional to the fraction of the bound probe, enabling the quantification of molecular interactions.

A notable application of this principle is in the development of assays for detecting toxins and screening for inhibitors. For instance, research has demonstrated that a BODIPY-labeled probe could be used in a multi-probe FP assay to detect the Botulinum neurotoxin (BoNTA). lakeheadu.ca In such a system, the this compound would be conjugated to a small molecule known to bind a specific site on the toxin. The resulting probe's fluorescence polarization would increase upon binding to the large toxin complex. This assay can be adapted for HTS to screen libraries of small molecules for their ability to disrupt this interaction, identified by a decrease in fluorescence polarization.

The robustness of the BDP FL fluorophore and its compatibility with aqueous environments make it well-suited for HTS campaigns, which often involve large-scale, automated measurements. lumiprobe.commedchemexpress.com The data generated from these screens can rapidly identify lead compounds for drug discovery or provide quantitative data on protein-ligand, protein-protein, or nucleic acid-protein interactions.

| Parameter | Description | Relevance to HTS |

| Assay Principle | Fluorescence Polarization (FP) | Homogeneous, solution-based format ideal for automation. |

| Probe Component | This compound conjugated to a target-specific ligand | High quantum yield and photostability ensure a strong, stable signal. broadpharm.comresearchgate.net |

| Measurement | Change in polarization of emitted light | Directly quantifies the binding between the probe and its larger molecular partner. |

| Application | Inhibitor screening, binding affinity determination | Enables rapid identification of molecules that disrupt or stabilize a specific molecular interaction. lakeheadu.ca |

Integration of this compound in Nanomaterials and Functional Polymers

The versatility of this compound extends beyond its use as a simple probe to its integration into complex macromolecular systems, such as nanoparticles and functional polymers. This incorporation creates advanced materials with tailored properties for sophisticated applications in bioimaging, sensing, and smart materials research.

Covalent Conjugation to Nanoparticles for Enhanced Bioimaging and Sensing

This compound is an ideal candidate for labeling nanoparticles to create highly fluorescent nanoprobes for bioimaging and sensing. Its terminal primary amine group provides a reactive handle for stable, covalent conjugation to the surface of various nanoparticles. broadpharm.com

A common and effective method for this conjugation is through carbodiimide chemistry, particularly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS). nanocomposix.com This process is typically applied to nanoparticles that have carboxyl groups on their surface. EDC activates the carboxyl groups, which then react with sulfo-NHS to form a more stable, amine-reactive intermediate. This intermediate readily reacts with the primary amine of the this compound molecule, forming a stable amide bond that permanently tethers the dye to the nanoparticle surface. nanocomposix.com

The resulting this compound-conjugated nanoparticles offer several advantages for bioimaging:

Enhanced Brightness: Each nanoparticle can be decorated with multiple dye molecules, leading to a significant amplification of the fluorescent signal compared to a single dye molecule.

Improved Stability: The nanoparticle scaffold can protect the dye from photobleaching and quenching effects that may occur in biological environments.

Multifunctionality: The nanoparticle surface can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the nanoprobes to specific cells or tissues. nanocomposix.com

Tunable Properties: Researchers can create nanoparticles that self-assemble from conjugated building blocks, such as amphiphilic molecules, to form structures with specific sizes and emission characteristics, including near-infrared (NIR) emission for deeper tissue imaging. researchgate.netnih.gov

Studies have shown that nanoparticles formulated with BODIPY dyes can be internalized by cells and used for long-term cell tracking and in vivo imaging. researchgate.netnih.gov For example, BODIPY-conjugated nanoparticles have been used to illuminate the cytoplasm of tumor cells and to track the distribution of the nanoparticles within a living organism. researchgate.net

| Conjugation Chemistry | Nanoparticle Surface | This compound Role | Resulting Linkage | Key Advantage |

| EDC / sulfo-NHS | Carboxyl (-COOH) | Amine (-NH2) Donor | Amide Bond | Stable, covalent attachment for robust nanoprobes. nanocomposix.com |

Incorporation into Functionalized Polymeric Systems for Smart Materials Research

The integration of this compound into polymeric structures is a key strategy for developing "smart" materials—materials that respond to changes in their environment with a detectable change in their properties. The fluorescence of this compound is often sensitive to its local environment, including polarity, viscosity, and pH, making it an excellent reporter moiety within a responsive polymer system.

This compound can be incorporated into polymers through several methods. It can be used as a chain-end functionalizing agent for thermosensitive polymers like Poly(N-isopropylacrylamide) (PNIPAM). specificpolymers.com These polymers exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition from a soluble, hydrated coil to an insoluble, collapsed globule as the temperature increases. specificpolymers.com By attaching this compound to the polymer chain, the change in the local environment of the dye during this phase transition can be monitored through changes in its fluorescence signal.

A prime example of this application is the creation of pH-responsive nanogels for sensing. In one study, BDP-based dyes were incorporated into hydrogel systems. lumiprobe.com These nanogels can swell or shrink in response to pH changes. The this compound within the polymer matrix acts as a nanoprobe, reporting on the internal environmental changes of the hydrogel through a change in its fluorescence emission. lumiprobe.com This allows for the versatile sensing of pH in complex environments. Such smart polymeric materials have potential applications in areas like controlled drug delivery, where the release of a therapeutic can be triggered by a specific environmental stimulus and monitored via the embedded fluorescent reporter.

| Polymer System | Stimulus | This compound Function | Monitored Property | Application |

| Thermosensitive Polymers (e.g., PNIPAM) | Temperature | Fluorescent reporter of conformational change | Fluorescence Intensity / Lifetime | Environmental Sensing |

| pH-Responsive Nanogels | pH | Internal environment nanoprobe | Fluorescence Emission | pH Sensing, Smart Hydrogels lumiprobe.com |

Mechanistic Principles and Biophysical Characterization of Bdp Fl Amine Probe Functionality

Principles Governing the Photophysical Properties of BDP FL Amine Conjugates

This compound is characterized by its high fluorescence quantum yield, excellent photostability, and a well-defined absorption and emission spectrum. aip.org Its core structure, a boron-dipyrromethene complex, can be readily modified, allowing for the fine-tuning of its photophysical properties. The amine group present in this compound provides a reactive site for conjugation with various molecules, such as carboxylic acids and activated NHS esters, without significantly altering the inherent spectral characteristics of the BODIPY core. broadpharm.com

The photophysical properties of this compound and its conjugates are dictated by the principles of electronic transitions. Upon absorption of light at its excitation maximum, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). mdpi.com The subsequent return to the ground state results in the emission of a photon, observed as fluorescence. The efficiency of this process is quantified by the fluorescence quantum yield, which for this compound is notably high, often approaching 0.97. broadpharm.comlumiprobe.comlunanano.ca

The conjugation of this compound to other molecules can influence its photophysical properties. For instance, extending the π-conjugation of the BODIPY core by introducing specific substituents can lead to a red-shift in both the absorption and emission maxima. mdpi.com The solvent environment can also play a role, with solvent polarity potentially inducing changes in the excited state dynamics and fluorescence lifetime. mdpi.com

Table 1: Spectral Properties of this compound and a PEGylated Derivative

| Property | This compound | BDP FL-PEG4-amine TFA salt |

| Excitation Maximum (nm) | 503 | 503 |

| Emission Maximum (nm) | 509 | 509 |

| Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | 92000 | 80000 |

| Fluorescence Quantum Yield | 0.97 | 0.9 |

| Reference | lumiprobe.comlunanano.ca | broadpharm.com |

Molecular Basis of Selectivity and Specificity in this compound Probe-Target Interactions

The selectivity and specificity of this compound probes are primarily determined by the nature of the targeting moiety to which the this compound is conjugated. The amine group of this compound serves as a versatile handle for covalent attachment to a wide range of biomolecules, including proteins, nucleic acids, and small molecule ligands. broadpharm.com This conjugation strategy allows for the creation of highly specific probes that can selectively bind to their intended biological targets.

For example, when conjugated to a specific inhibitor, the resulting probe can exhibit high affinity for its target protein. nih.gov The binding affinity can be quantified by determining the dissociation constant (Kd), with lower Kd values indicating a stronger interaction. In one study, a BDP FL-conjugated probe demonstrated a high affinity for the human receptor-interacting protein kinase 1 (hRIPK1), with Kd values in the nanomolar range. nih.gov

Elucidation of Photoinduced Electron Transfer (PET) and Other Quenching Mechanisms in this compound Sensors

Fluorescence quenching is a key mechanism exploited in the design of "turn-on" and "turn-off" fluorescent sensors based on this compound. Photoinduced electron transfer (PET) is a primary quenching mechanism employed in these sensors. osti.govalmacgroup.com In a typical PET-based sensor, the BDP FL fluorophore is covalently linked to a receptor unit that can act as an electron donor or acceptor. almacgroup.comrsc.org

In the "off" state, upon photoexcitation of the BDP FL fluorophore, an electron is transferred from the receptor to the excited fluorophore (or vice versa), leading to a non-radiative decay pathway and quenching of fluorescence. osti.govrsc.org When the sensor interacts with its target analyte, the electron transfer process is disrupted, the non-radiative pathway is inhibited, and fluorescence is "turned on." rsc.org

For instance, in some amine sensors, the BODIPY fluorescence is initially quenched by intramolecular PET to an electron-deficient part of the molecule. osti.govrsc.orglookchem.com The presence of certain amines can then shut down this PET pathway, leading to a fluorescence turn-on response. osti.govrsc.orglookchem.com

Other quenching mechanisms can also be at play. Collisional quenching, for example, can occur at high concentrations of an analyte, where the quencher molecule deactivates the excited fluorophore through direct contact. osti.govlookchem.com It has also been observed that certain amino acid residues, such as tryptophan and tyrosine, can quench the fluorescence of fluorescent dyes through a combination of static and dynamic quenching mechanisms. nih.gov In the context of BDP FL probes, the interaction with specific guanine (B1146940) residues in DNA or RNA can lead to fluorescence quenching, a phenomenon utilized in the development of nucleic acid detection methods. researchgate.net

Analysis of Intracellular Distribution, Retention, and Release Pathways of this compound Probes

The intracellular fate of this compound probes is a critical aspect of their application in cellular imaging. The distribution, retention, and release of these probes within a cell are governed by a combination of factors, including the physicochemical properties of the probe and the cellular machinery.

The lipophilicity of the BODIPY core allows many BDP FL-based probes to readily cross cellular membranes via passive diffusion. mdpi.com This property can lead to the staining of lipid-rich structures like the plasma membrane and the endoplasmic reticulum. mdpi.com However, this can also result in non-specific cytoplasmic staining. mdpi.com

To achieve specific subcellular localization, this compound is often conjugated to targeting moieties that direct the probe to particular organelles. For example, attaching a morpholine (B109124) group can lead to lysosomal localization. nih.gov Similarly, specific peptide sequences or small molecules can be used to target mitochondria or other cellular compartments. mdpi.com

The retention of BDP FL probes within cells can be influenced by their design. For instance, probes designed to interact with specific cellular components, such as membrane proteins, may exhibit prolonged retention times. mdpi.com In some cases, the probe's fluorescence may be retained for over 96 hours, allowing for long-term imaging studies. mdpi.com

The release of the fluorescent cargo from a BDP FL-based delivery system is another important consideration. In the context of drug delivery, nanoparticles incorporating BDP FL-labeled compounds have been designed to release their payload in response to specific stimuli within the cellular environment. acs.org The stability of the linkage between the BDP FL dye and the carrier molecule is crucial to prevent premature release and false signals. nih.gov High-performance liquid chromatography (HPLC) can be used to assess the stability of labeled exosomes and confirm that the dye remains associated with the vesicle over time. nih.gov

Methodological Considerations and Challenges in Bdp Fl Amine Research

Strategies for Optimizing Probe Performance in Complex Biological Milieus (e.g., Aqueous Solubility, Cell Permeability)

A primary challenge in using fluorescent probes like BDP FL amine in biological research is ensuring their effectiveness within the aqueous and complex environment of living systems. Key properties that require optimization are aqueous solubility and cell permeability.

Aqueous Solubility: this compound is a borondipyrromethene dye noted for its good water solubility, often supplied as a hydrochloride salt to further enhance this property. medchemexpress.commedchemexpress.com High water solubility is crucial for biological applications to prevent aggregation and ensure homogenous distribution in aqueous buffers and cellular environments. aip.org Strategies to improve the solubility of BODIPY dyes in general include the formation of co-crystals or the introduction of hydrophilic moieties. google.com For instance, the formation of salt complexes with hydrophilic amino alcohols has been shown to increase the water solubility of related BDP compounds by 100 to 600-fold. researchgate.net Another common strategy is the modification with polyethylene (B3416737) glycol (PEG) chains, leading to derivatives like BDP FL-PEG4-amine, which enhances aqueous solubility. mdpi.combroadpharm.com

Cell Permeability: For intracellular imaging, the probe must efficiently cross the cell membrane. The inherent properties of the BODIPY core generally allow for good cell permeability. mdpi.com However, modifications can be made to control or enhance this feature. For example, the degree of sulfonation on a BODIPY core can dictate its cellular location; a mono-sulfonated version can cross the cell membrane, whereas a di-sulfonated variant is restricted to the cell surface. mdpi.com The concentration of the dye can also influence its diffusion and distribution within the cell, with lower concentrations potentially allowing for more widespread cytoplasmic localization. mdpi.com

Table 1: Properties and Optimization of this compound

| Property | Base Characteristic | Optimization Strategies |

|---|---|---|

| Aqueous Solubility | Good, especially as a hydrochloride salt medchemexpress.commedchemexpress.com | Formation of salt complexes researchgate.net, Conjugation with PEG linkers (e.g., BDP FL-PEG4-amine) broadpharm.com |

| Cell Permeability | Generally efficient mdpi.com | Chemical modification (e.g., sulfonation) mdpi.com, Optimization of probe concentration mdpi.com |

| Excitation Max. | ~503 nm broadpharm.comlumiprobe.com | N/A |

| Emission Max. | ~509 nm broadpharm.comlumiprobe.com | N/A |

| Quantum Yield | High (~0.97) broadpharm.comlumiprobe.comaip.org | N/A |

Advanced Purification and Characterization Techniques for this compound Conjugates

Once this compound is conjugated to a biomolecule (e.g., a protein, antibody, or nanoparticle), rigorous purification and characterization are essential to ensure the quality and reliability of the resulting probe.

Purification: High-performance liquid chromatography (HPLC) is a critical technique for purifying this compound conjugates. acs.org It effectively separates the desired labeled biomolecule from unreacted dye and other impurities. acs.org For example, in the synthesis of a salicylhydroxamate (SHA)-BDP conjugate, HPLC was used to ensure the complete removal of copper ions used during the synthesis, which would otherwise be cytotoxic. acs.org Depending on the conjugate, other chromatographic methods like gradient elution chromatography on diethylaminoethyl (DEAE) cellulose (B213188) can also be employed to separate fluorescently labeled antibodies into fractions with different dye-to-protein ratios. researchgate.net

Characterization: The characterization of this compound conjugates is crucial to determine the degree of labeling and confirm the structural integrity of the biomolecule.

Spectroscopy: UV-Visible spectroscopy is used to determine the concentration of the dye and the biomolecule, allowing for the calculation of the fluorophore-to-protein (F/P) ratio, also known as the degree of labeling. nih.govresearchgate.net Fluorescence spectroscopy confirms that the spectral properties of the dye are maintained post-conjugation. researchgate.netrsc.org

Mass Spectrometry (MS): MS is a powerful tool for analyzing the precise structure of the conjugate, confirming the covalent attachment of the dye and determining the exact number of fluorophores per biomolecule. researchgate.net In proteomic studies, MS can identify peptides modified with BDP FL, sometimes utilizing the inherent neutral loss of hydrogen fluoride (B91410) (HF) from the BODIPY core to aid in identification. acs.org

NMR Spectroscopy: For smaller conjugates, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and confirm the purity of the final product. lumiprobe.com

Validation of Probe Integrity and Specific Target Binding in Research Assays

A fluorescent probe is only useful if it retains its structural integrity and binds specifically to its intended target.

Probe Integrity: The stability of the conjugate, particularly the covalent bond linking this compound to the biomolecule, must be validated. The choice of conjugation chemistry is critical. The amine group on BDP FL allows for stable amide bond formation with carboxylic acids or activated NHS esters. broadpharm.comrsc.org The stability of conjugates can be assessed over time and under various experimental conditions (e.g., different pH, temperature) to ensure the fluorophore does not detach from its target biomolecule. researchgate.net

Specific Target Binding: It is essential to verify that the conjugation of this compound does not compromise the biological activity or binding affinity of the labeled molecule.

Immunoassays: For antibody conjugates, techniques like flow cytometry and immunofluorescence microscopy are used to confirm that the labeled antibody still specifically recognizes its antigen on or within cells. researchgate.netnih.gov

Binding Affinity Assays: Quantitative methods are employed to measure the binding affinity of the conjugate to its target. Microscale Thermophoresis (MST) is one such technique used to determine the dissociation constant (Kd) of a BDP FL-labeled probe for its binding partner, providing a quantitative measure of binding strength. acs.org For example, an SHA-BDP dye was shown to have a dissociation constant of approximately 8.0 ± 2.0 μM for its target protein, confirming the interaction. acs.org

Mitigation of Background Interference and Non-Specific Interactions in Fluorescence-Based Methodologies

High signal-to-noise ratios are paramount in fluorescence imaging, and this requires minimizing background signals and non-specific binding of the probe.

Background Interference: Background fluorescence can arise from cellular autofluorescence or from the probe itself. While BDP FL emits in the green-yellow range (~509 nm), which can overlap with cellular autofluorescence, its high quantum yield (~0.97) and extinction coefficient (~80,000-92,000 L⋅mol⁻¹⋅cm⁻¹) provide a very bright signal that can often overcome background noise. broadpharm.comlumiprobe.comaip.org Strategies to reduce background include using fluorophores that absorb and emit at longer, red-shifted wavelengths, which results in less light scattering and lower phototoxicity. nih.gov

Non-Specific Interactions: Non-specific binding occurs when the fluorescent probe adheres to surfaces or molecules other than its intended target, leading to false-positive signals. aip.org Several strategies can mitigate this:

Blocking Agents: Using blocking agents like bovine serum albumin (BSA) or specific blocking buffers can saturate non-specific binding sites in a sample before the probe is introduced.

Optimizing Conjugation: The degree of labeling must be carefully controlled. Over-labeling a protein with too many fluorophores can increase its hydrophobicity and propensity for non-specific interactions.

Washing Steps: Rigorous washing protocols after probe incubation are essential to remove any unbound or loosely bound probe molecules.

Probe Design: Incorporating hydrophilic linkers, such as PEG, between the dye and the biomolecule can reduce non-specific binding by minimizing hydrophobic interactions. mdpi.com Some BODIPY derivatives have been specifically noted for their minimal nonspecific binding properties. mdpi.com

Table 2: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| BDP FL-PEG4-amine | - |

| Salicylhydroxamate | SHA |

| Bovine Serum Albumin | BSA |

| Diethylaminoethyl cellulose | DEAE |

| N-hydroxysuccinimide | NHS |

| Polyethylene glycol | PEG |

| Betulin-3,28-diphosphate | BDP |

| Meglumine | Megl |

| Xymedon | Xym |

| Fluorescein (B123965) | - |

| BDP FL alkyne | - |

| BDP FL DBCO | - |

| Cy5 DBCO | - |

| DBCO-PEG4-Fluor 545 | - |

| Tris(2-carboxyethyl)phosphine | TCEP |

Q & A

Q. What are the recommended methods for synthesizing and characterizing BDP FL amine in laboratory settings?

this compound is typically synthesized via N-hydroxysuccinimide (NHS) ester coupling or maleimide-thiol conjugation , leveraging its amine-reactive groups for biomolecule labeling. Key steps include:

- Purification : Use reversed-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water gradients) to isolate the compound .

- Characterization : Employ ¹H/¹³C NMR (to confirm structural integrity), mass spectrometry (for molecular weight validation), and UV-Vis spectroscopy (to verify fluorescence properties, λex/λem ~500/510 nm) .

- Example protocol: React BDP FL NHS ester (CAS: 773859-49-7) with excess ethylenediamine in DMSO, followed by HPLC purification .

Q. How can researchers ensure the purity and stability of this compound during experimental applications?

- Storage : Lyophilize and store at -20°C in anhydrous DMSO to prevent hydrolysis. Avoid repeated freeze-thaw cycles .

- Purity assessment : Use analytical HPLC (≥95% purity threshold) and thin-layer chromatography (TLC) to detect degradation products .

- Stability testing : Monitor fluorescence intensity over time in buffers of varying pH (4–9) and temperature (4–37°C) to identify optimal conditions .

Advanced Research Questions

Q. What experimental strategies can be employed to optimize the conjugation efficiency of this compound with target biomolecules?

- Parameter optimization :

- pH : Conduct reactions in pH 7.4–8.5 buffers to enhance amine reactivity while minimizing protein denaturation.

- Molar ratio : Use a 5:1 (dye:biomolecule) ratio to balance labeling efficiency and aggregation risks .

- Validation :

- SDS-PAGE with fluorescence imaging to confirm conjugation.

- Fluorescence quenching assays to quantify unreacted dye .

Q. How should researchers address discrepancies in fluorescence intensity data when using this compound across varying biological environments?

- Environmental controls :

- Measure local pH, ionic strength, and temperature, as these factors influence BDP FL’s quantum yield .

- Internal standardization :

- Co-stain with a reference fluorophore (e.g., Cy5) to normalize intensity measurements.

- Statistical validation :

- Apply ANOVA or multivariate regression to isolate confounding variables .

Q. What methodologies are recommended for integrating this compound into synthetic genetic circuits to enhance mutational stability?

- Bidirectional promoter (BDP) design :

- Couple this compound-labeled non-essential genes (e.g., reporters) with essential genes via overlapping promoter sequences to reduce evolutionary drift .

- Stability assays :

- Monitor fluorescence retention over 50+ bacterial generations under selective pressure .

Q. How can systematic data management plans (DMPs) improve reproducibility in studies utilizing this compound?

- DMP components :

- Data types : Include raw fluorescence images, HPLC chromatograms, and spectral validation data.

- Accessibility : Deposit datasets in repositories like GenBank or BOLD with metadata (e.g., excitation wavelengths, filter settings) .

- Reproducibility checks :

- Provide step-by-step protocols for dye reconstitution and instrument calibration in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.